

# Pralnacasan liver toxicity vs other ICE inhibitors

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## Compound Focus: Pralnacasan

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## Pralnacasan vs. VX-765: A Comparative Overview

Inhibitor	Primary Target	Development Status (as of 2005-2006)	Reason for Halt	Key Experimental Findings on Toxicity
Pralnacasan (VX-740)	Caspase-1	Phase II/III trials voluntarily suspended in 2003/2005 [1] [2] [3]	Liver toxicity in a 9-month animal model (chronic high doses) [1] [2] [3]	Liver abnormalities in animal models; no similar toxicity seen in human trials up to that point [3].
VX-765 (Belnacasan)	Caspase-1	Phase IIa trials completed; no recent updates on development [1] [2]	Liver toxicity concerns [2]	Clinical trials were terminated due to liver toxicity [2].

## Detailed Experimental Data and Context

The table above summarizes the outcomes. The following details provide deeper insight into the experimental protocols and context from the scientific literature.

- Pralnacasan (VX-740) Toxicity Profile:** The most specific information available indicates that the decision to suspend development was based on results from a 9-month animal toxicity trial. This

study showed liver abnormalities in animals after chronic exposure to high doses of **pralnacasan** [1] [3]. It is important to note that at the time of the suspension in 2003, no similar liver toxicity had been observed in human clinical trials [3]. The compound had previously demonstrated a good safety profile in Phase I trials and a 12-week Phase II trial in rheumatoid arthritis patients [1].

- **VX-765 (Belnacasan) Toxicity Profile:** VX-765, considered more potent than **pralnacasan** [1], ultimately faced the same hurdle. A 2021 review confirms that clinical trials for VX-765 were also terminated because of liver toxicity [2]. This suggests a potential class-related concern for this series of caspase-1 inhibitors, though the exact mechanism remains undisclosed in the available literature.

## Experimental Protocols from Cited Research

While the specific methodologies of the toxicology studies that halted development are not detailed in the available search results, the following provides an example of a typical *in vivo* efficacy study for **Pralnacasan**, which would precede long-term toxicological evaluation.

### 1. Protocol: Efficacy of Pralnacasan in Murine Osteoarthritis Models [4]

- **Objective:** To study the effect of **pralnacasan** on joint damage in two mouse models of knee osteoarthritis (OA).
- **Animal Models:** Female Balb/c mice with collagenase-induced OA and male STR/1N mice with spontaneous OA.
- **Dosing Regimen:**
  - **Collagenase-induced OA:** **Pralnacasan** administered orally by gavage at 0, 12.5, 25, and 50 mg/kg, twice a day.
  - **Spontaneous OA (STR/1N mice):** **Pralnacasan** administered *ad libitum* in food at concentrations of 0, 700, and 4200 ppm (mg/kg food).
- **Duration:** Not explicitly stated, but OA damage was assessed histologically after development.
- **Primary Endpoints:** Semi-quantitative histopathological score of knee joint damage; urinary levels of collagen cross-links (HP and LP) as biomarkers for joint damage.
- **Key Finding:** **Pralnacasan** was well-tolerated and significantly reduced joint damage at high doses in both models [4]. Such medium-term efficacy and tolerability studies are foundational before initiating the longer-term chronic toxicity studies that ultimately revealed the liver abnormalities.

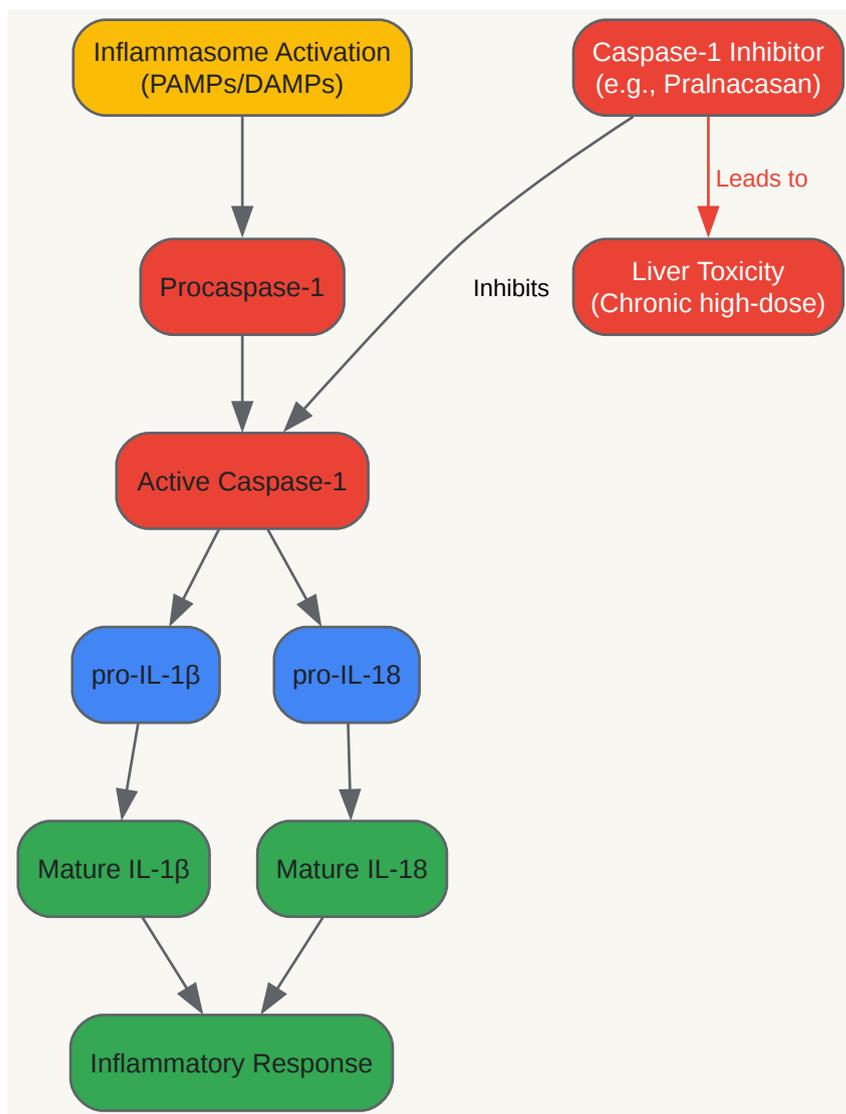
### 2. Protocol: Efficacy of Pralnacasan in Murine Colitis Model [5]

- **Objective:** To evaluate the efficacy of an ICE inhibitor (**pralnacasan**) in a mouse model of colitis.

- **Animal Model:** Female, 8-week-old BALB/c mice with dextran sulfate sodium (DSS)-induced colitis.
- **Dosing Regimen:** **Pralnacasan** administered intraperitoneally (i.p.) or orally (p.o.) at a dose of 50 mg/kg, twice a day. An additional group received 12.5 mg/kg p.o.
- **Duration:** From day 1 to day 10.
- **Primary Endpoints:** Clinical score (weight loss, stool consistency, bleeding), colon length, histological analysis of the colon, and intracolonic cytokine levels.
- **Key Finding:** **Pralnacasan** at 50 mg/kg (i.p. and p.o.) significantly improved the clinical score and reduced the inflammatory response [5]. This again demonstrates the compound's efficacy in a short-term model.

## Mechanism and Challenges in Caspase-1 Inhibition

The following diagram illustrates the therapeutic rationale behind caspase-1 inhibitors and the challenge of liver toxicity that emerged in development.



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The search results indicate that liver toxicity was a major stumbling block for this class of drugs, but the precise biological mechanism behind this off-target effect remains unclear from the available literature. A 2021 review notes that this is a common challenge, where caspase inhibitors have faced issues of **inadequate efficacy or adverse safety profiles, often due to poor target specificity** [2].

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